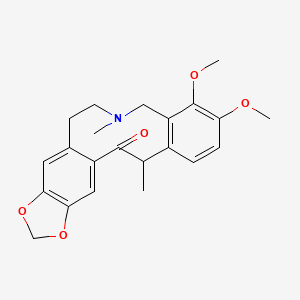

(+/-)-Corycavidine

Description

Classification and Structural Features of Protopine (B1679745) Alkaloids

Protopine alkaloids are a significant subgroup of isoquinoline (B145761) alkaloids, characterized by a unique ten-membered heterocyclic ring that contains a tertiary nitrogen atom and a carbonyl group. researchgate.netmdpi.com This core structure is derived biosynthetically from the protoberberine alkaloid skeleton through the oxidative cleavage of a carbon-nitrogen bond. hmdb.cafoodb.ca This structural transformation results in the characteristic medium-sized ring system of protopines.

The isoquinoline alkaloids are a large and diverse class of alkaloids that feature a 1-benzylisoquinoline (B1618099) skeleton in their structure. mdpi.comwikipedia.org This structural motif is derived from the aromatic amino acid tyrosine. wikipedia.org The isoquinoline family is further divided into several subgroups based on their specific structural features, including the protoberberines, benzophenanthridines, and protopines. oup.commdpi.com

(+/-)-Corycavidine is classified as a protopine alkaloid. ikprress.orgnaturalproducts.net The biosynthesis of protopine alkaloids is a key branch in the broader pathway of isoquinoline alkaloid synthesis. The journey begins with the conversion of (S)-reticuline, a central intermediate, to the protoberberine alkaloid (S)-scoulerine. oup.com A series of enzymatic steps, including N-methylation and hydroxylation, then lead to the formation of protopine. researchgate.net this compound is considered a key intermediate in the biosynthesis of other isoquinoline alkaloids. researcher.life

The study of alkaloids dates back to the early 19th century, with the isolation of morphine by Friedrich Sertürner in 1804. wikipedia.orgcabidigitallibrary.org This discovery spurred the search for other plant-derived alkaline compounds, leading to the identification of numerous alkaloids throughout the 19th century. wikipedia.org The first protopine alkaloids, protopine and allocryptopine, were discovered in the late 19th century. researchgate.net However, systematic research into this class of compounds did not commence until the 1960s, when their fundamental structures were definitively elucidated. researchgate.net

The development of advanced analytical techniques in the latter half of the 20th century, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), greatly facilitated the isolation and characterization of protopine alkaloids from various plant sources. researchgate.net Research on protopine alkaloids like this compound has since expanded to investigate their biosynthesis, chemical properties, and potential biological activities. researchgate.netresearcher.life

Significance of Naturally Occurring Chiral Compounds in Chemical Biology

Chirality, a term derived from the Greek word for "hand," describes a fundamental property of asymmetry in molecules. chiralpedia.com Chiral molecules are non-superimposable on their mirror images, much like a person's left and right hands. chiralpedia.com These mirror-image forms are called enantiomers. pharmabiz.com Chirality is a critical concept in biology, as the vast majority of biologically relevant molecules, including amino acids (the building blocks of proteins), sugars, and nucleic acids, are chiral. wikipedia.orgbiyokimya.vet

The specific three-dimensional arrangement of atoms in a chiral molecule is crucial for its interaction with biological targets, such as enzymes and receptors, which are themselves chiral. chiralpedia.combiyokimya.vet This stereospecificity means that different enantiomers of a chiral compound can exhibit markedly different biological activities. pharmabiz.com One enantiomer might be therapeutically beneficial, while the other could be inactive or even harmful. rsc.org Therefore, understanding the chirality of naturally occurring compounds is paramount in drug discovery and development, as it directly influences their efficacy and safety. chiralpedia.compharmabiz.com Natural chiral compounds often serve as starting points for the development of new drugs. pharmabiz.com

Overview of Current Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its chemical synthesis, conformational properties, and a range of potential biological activities. The synthesis of the racemic form (dl-form) of corycavidine (B3343371) was reported as early as 1957. drugfuture.com More recent studies have focused on its conformational and physicochemical features, utilizing techniques like X-ray crystallography and NMR spectroscopy to understand its three-dimensional structure and behavior in solution. researcher.life

Investigations into the biological effects of this compound have revealed several areas of interest. Studies have explored its potential as an inhibitor of butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's disease. researchgate.netthieme-connect.com Research has also examined its hepatoprotective effects, comparing its antioxidant potential to other natural compounds. semanticscholar.org Furthermore, some studies have investigated its role within the complex alkaloid profiles of plants like Corydalis cava and their potential multifunctional activities related to Alzheimer's disease targets. csic.es

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₅ | drugfuture.comchemblink.com |

| Molecular Weight | 383.44 g/mol | drugfuture.comchemblink.comnih.gov |

| Melting Point (dl-Form) | 194°C | drugfuture.com |

| Melting Point ((+)-Form) | 212°C | drugfuture.com |

This table presents key chemical properties of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethoxy-3,11-dimethyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-13-15-5-6-18(25-3)22(26-4)17(15)11-23(2)8-7-14-9-19-20(28-12-27-19)10-16(14)21(13)24/h5-6,9-10,13H,7-8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAXYDGEEARNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-34-4 | |

| Record name | Corycavidine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYCAVIDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8R1A8D3G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies for +/ Corycavidine

Botanical Sources and Distribution

The distribution of (+/-)-Corycavidine is primarily concentrated within specific plant families, most notably Papaveraceae and Rubiaceae.

The genus Corydalis is a rich source of isoquinoline (B145761) alkaloids, with this compound being identified in several of its species. smolecule.comneocities.org The tubers of these plants are often the primary site of alkaloid accumulation.

Initial isolation of a new crystalline base from the "amorphous" alkaloids of Corydalis cava was reported by J. Gadamer, who named it corycavidine (B3343371). archive.org Subsequent research has confirmed its presence in the tubers of C. cava, where it is one of numerous alkaloids isolated. nih.govresearchgate.netcuni.cznih.govresearchgate.net Studies have also identified corycavidine as a principal protopine (B1679745) alkaloid in the aerial parts (leaves, stems, and flowers) of Corydalis solida, Corydalis marschalliana, and Corydalis bulbosa. researchgate.netikprress.org Furthermore, literature indicates its presence in Corydalis meifolia. semanticscholar.org While the Corydalis genus, including the well-known species C. yanhusuo, is a prominent source of various alkaloids, the specific distribution and concentration of this compound can vary between species. researchgate.net

Table 1: Documented Presence of this compound in Corydalis Species

| Species | Plant Part | Reference |

| Corydalis cava | Tubers | archive.orgnih.govresearchgate.netnih.gov |

| Corydalis solida | Aerial Parts (Leaves, Stems, Flowers) | researchgate.netikprress.org |

| Corydalis marschalliana | Aerial Parts (Leaves, Stems, Flowers) | researchgate.netikprress.org |

| Corydalis bulbosa | Aerial Parts (Leaves, Stems, Flowers) | researchgate.netikprress.org |

| Corydalis meifolia | Not Specified | semanticscholar.org |

Beyond the Corydalis genus, this compound has been successfully isolated and identified from other plants. Notably, it has been found in Hedyotis corymbosa (syn. Oldenlandia corymbosa), a plant belonging to the Rubiaceae family. semanticscholar.orgniscpr.res.inniscair.res.in In one study, corycavidine was isolated from the whole plant material of H. corymbosa and its structure was confirmed using various spectroscopic methods. semanticscholar.orgniscpr.res.in This finding expands the known botanical distribution of this particular alkaloid.

Advanced Extraction and Purification Techniques

The isolation of pure this compound from plant matrices is a multi-step process involving extraction, separation, and purification. Modern phytochemical methods have been optimized to achieve high yield and purity.

The extraction of alkaloids like this compound relies on their solubility properties. wjahr.comscribd.com A common initial step involves extracting the ground plant material (e.g., dried tubers) with an organic solvent, such as ethanol (B145695). researchgate.netnih.gov The general procedure exploits the fact that most alkaloids are soluble in organic solvents, while their salts have higher solubility in water. wjahr.comscribd.com

For instance, in the isolation from Corydalis cava tubers, the dried material is extracted with ethanol. researchgate.netnih.gov The resulting crude extract is then typically subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The plant material is acidified to form alkaloid salts, which are water-soluble, and then basified (e.g., with 10% Na₂CO₃) to a pH of approximately 9-10 before being exhaustively extracted with an organic solvent. researchgate.net Similarly, for Hedyotis corymbosa, the dried plant material is processed to yield a crude extract from which the alkaloids are isolated. semanticscholar.orgniscpr.res.in

Following initial extraction, the complex mixture of crude alkaloids requires separation to isolate individual compounds. wjahr.com Column chromatography (CC) is a fundamental technique used for this purpose. researchgate.netnih.govresearchgate.net The crude alkaloid extract is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity.

Researchers have employed various solvent systems for effective separation. In the case of isolating alkaloids from C. cava, a step-gradient elution with solvents like n-hexane, chloroform (B151607), and ethanol is used to fractionate the extract. researchgate.netcuni.cznih.gov For the isolation of corycavidine from Hedyotis corymbosa, a specific mobile phase of chloroform: methanol (B129727): diethylamine (B46881) (4:1:2.2) was successfully used in column chromatography. semanticscholar.orgniscpr.res.in

Preparative Thin-Layer Chromatography (TLC) often serves as a subsequent purification step for the fractions obtained from column chromatography, allowing for the isolation of compounds with similar polarities. researchgate.netcuni.cznih.govresearchgate.netgrafiati.com

Table 2: Examples of Chromatographic Systems for this compound Isolation

| Plant Source | Chromatographic Method | Stationary Phase | Mobile Phase / Eluent System | Reference |

| Corydalis cava | Column Chromatography, Preparative TLC | Silica Gel | Step-gradient with n-hexane, chloroform, ethanol | researchgate.netcuni.cznih.gov |

| Hedyotis corymbosa | Column Chromatography | Silica Gel | Chloroform: Methanol: Diethylamine (4:1:2.2) | semanticscholar.orgniscpr.res.in |

Crystallization is the final and critical step to obtain this compound in a highly pure form. researchgate.netgrafiati.com After chromatographic separation, the fractions containing the target compound are concentrated, and the alkaloid is induced to crystallize from a suitable solvent or solvent mixture.

The pioneering work by Gadamer described obtaining corycavidine as colorless, transparent crystals from a mixture of alcohol and chloroform. archive.org These crystals were noted to contain chloroform of crystallization, which effloresced upon exposure to air. archive.org Modern procedures continue to use recrystallization from solvent mixtures, such as chloroform and ethanol, to enhance the purity of the isolated compound, leading to the isolation of pure crystalline this compound. researchgate.netgoogle.com

Biosynthetic Pathways and Enantiomeric Origins of Corycavidine

Elucidation of the Biosynthetic Route to Corycavidine (B3343371)

The biosynthesis of corycavidine, a protopine-type alkaloid, is an intricate process rooted in the well-established benzylisoquinoline alkaloid (BIA) pathway. nih.gov This pathway is responsible for producing a vast array of over 2,500 defined alkaloid structures. nih.gov

The journey to corycavidine begins with the amino acid L-tyrosine. frontiersin.orgkegg.jp Through a series of enzymatic reactions, tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.orgscielo.org.mx The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the first committed intermediate of the BIA pathway. frontiersin.org

Subsequent enzymatic steps involving O-methyltransferases (OMT) and an N-methyltransferase (NMT) convert (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. nih.govsemanticscholar.org (S)-Reticuline is a critical juncture from which the biosynthesis of numerous BIA classes, including protoberberines, benzophenanthridines, and protopines, diverges. semanticscholar.orgmdpi.comfrontiersin.org

The transformation from the protoberberine backbone to the protopine (B1679745) skeleton, characteristic of corycavidine, involves specific enzymatic machinery. The conversion of (S)-reticuline to a protoberberine intermediate, (S)-scoulerine, is catalyzed by the berberine (B55584) bridge enzyme (BBE). frontiersin.org From (S)-scoulerine, a series of oxidations and methylations, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, leads to the formation of protopine-type alkaloids. frontiersin.org Corycavidine itself is a 13-methyl substituted protopine alkaloid.

| Precursor | Key Enzyme(s) | Product |

| L-Tyrosine | Tyrosine Decarboxylase (TyDC), etc. | Dopamine, 4-hydroxyphenylacetaldehyde |

| Dopamine + 4-HPAA | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine |

| (S)-Norcoclaurine | 6-O-methyltransferase (6OMT), CNMT, 4'-OMT | (S)-Reticuline |

| (S)-Reticuline | Berberine Bridge Enzyme (BBE) | (S)-Scoulerine |

| Protoberberine intermediate | Cytochrome P450s, Methyltransferases | Corycavidine |

Corycavidine is recognized as a key intermetabolite within the complex network of isoquinoline (B145761) alkaloid biosynthesis. researchmap.jpresearcher.life Its structural features place it in the protopine alkaloid class, which often serves as an intermediate in the formation of other, more complex alkaloids, such as those of the benzophenanthridine type. researchgate.net The protopine structure can undergo further enzymatic ring cleavage and rearrangement to yield different alkaloid skeletons. This role as a metabolic hub underscores its importance in the chemical diversity observed in plant families like Papaveraceae and Fumariaceae. drugfuture.com

The biosynthetic pathway leading to corycavidine is a branch of the general protopine alkaloid pathway. Protopine itself is derived from (S)-scoulerine through the action of two specific cytochrome P450 enzymes: cheilanthifoline synthase and stylopine synthase, followed by N-methylation.

The biosynthesis of corycavidine follows a similar route but requires an additional C-methylation step to introduce the methyl group at position 13 (C-15 in some numbering systems). This methylation is a distinguishing feature compared to the biosynthesis of unsubstituted protopines like protopine and allocryptopine. While both pathways share the common precursors up to the protoberberine stage, the specific enzymatic steps that decorate the core scaffold diverge, leading to the variety of protopine alkaloids found in nature.

| Feature | Protopine Biosynthesis | Corycavidine Biosynthesis |

| Common Precursor | (S)-Reticuline -> (S)-Scoulerine | (S)-Reticuline -> (S)-Scoulerine |

| Key Transformations | Hydroxylation, Methylenedioxy bridge formation, N-methylation | Hydroxylation, Methylenedioxy bridge formation, N-methylation, C-methylation |

| Final Alkaloid Type | Protopine | 13-Methylprotopine |

Investigation of Enantiomeric Formation and Racemization

While many alkaloids are produced enantioselectively, corycavidine is often found in nature as a racemic mixture, denoted as (+/-)-corycavidine.

Research into the physicochemical properties of corycavidine provides insight into its racemization. researcher.life The racemization of optically active corycavidine is understood to be a non-enzymatic process that can occur in vivo. researcher.life This phenomenon is attributed to the molecule's conformational flexibility and the relatively low energy barrier between its two enantiomers. researcher.life Studies involving thermal analysis have shown that racemization can be induced by heating. researcher.life The energy barrier between the enantiomers was estimated to be approximately 4.7 kcal mol-1 in solution, a sufficiently low value to allow for interconversion under physiological conditions. researcher.life The crystallization behavior of racemic corycavidine, which can form both true racemic crystals and conglomerate crystals (a mechanical mixture of separate enantiomeric crystals), further supports the low energy difference between the two forms, facilitating racemization. researcher.life

Despite the tendency for non-enzymatic racemization, the initial biosynthesis of alkaloids is typically under strict stereochemical control by enzymes. nih.govnumberanalytics.comillinois.edu Enzymes involved in the pathway, from norcoclaurine synthase onwards, are chiral catalysts that recognize the prochiral faces of their substrates and catalyze reactions with high stereospecificity. nih.govresearchgate.net Therefore, it is probable that corycavidine is initially synthesized as a single enantiomer. The observed racemic or near-racemic mixtures in plants are likely the result of the subsequent non-enzymatic racemization in vivo, which overrides the initial enzymatic stereochemical control. researcher.life The balance between enzymatic production of one enantiomer and the rate of non-enzymatic racemization would ultimately determine the enantiomeric ratio found in the plant. nih.gov

Synthetic Chemistry of Corycavidine and Analogues

Approaches to the Total Synthesis of (+/-)-Corycavidine

The synthesis of the racemic form of corycavidine (B3343371) has been a subject of interest, leading to the development of several synthetic routes. These approaches often focus on the efficient construction of the core dibenzazocine skeleton.

Retrosynthetic Strategies and Key Bond Formations

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.org For a complex molecule like corycavidine, this involves identifying key bond disconnections that break the molecule down into manageable synthetic precursors.

A common retrosynthetic approach for corycavidine and related alkaloids involves the disconnection of the dibenzazocine ring system. This often leads to precursors that can be joined through powerful bond-forming reactions. Key bond formations in the synthesis of the corycavidine skeleton often involve intramolecular cyclization reactions to form the medium-sized eight-membered ring, a synthetically challenging task. nih.gov

Table 1: Key Retrosynthetic Disconnections for Corycavidine

| Disconnection Strategy | Key Precursors | Key Bond Formation |

| Intramolecular Cyclization | Substituted isoquinoline (B145761) and a side chain with a reactive terminus | Formation of the eight-membered dibenzazocine ring |

| Ring Expansion | Fused bicyclic systems | Expansion to the eight-membered ring |

| Cascade Reactions | Simple, acyclic precursors | Multiple bond formations in a single step |

The choice of a specific retrosynthetic strategy is often guided by the desire to control stereochemistry and achieve high yields.

Cyclization Reactions in Dibenzazocine Ring Construction

The construction of the central dibenzazocine ring is a critical step in the synthesis of corycavidine. Various cyclization strategies have been employed to achieve this, with the Bischler-Napieralski cyclization and ring enlargement reactions being prominent examples.

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.com This reaction is often a key step in building the isoquinoline portion of the corycavidine molecule, which can then be further elaborated and cyclized to form the eight-membered ring. The reaction typically proceeds through the formation of a nitrilium ion intermediate, followed by intramolecular electrophilic aromatic substitution. slideshare.net

Ring enlargement strategies offer an alternative approach to constructing the dibenzazocine skeleton. nih.gov These methods often start with a more easily accessible smaller ring system, which is then expanded to the desired eight-membered ring. This can be a powerful strategy for overcoming the entropic and enthalpic barriers associated with the formation of medium-sized rings. nih.gov For instance, a ring-expansion reaction of a cyclic oxime with a reducing agent has been used to construct a dibenzazocine skeleton. tohoku.ac.jp

Current Status and Challenges in Chemical Synthesis of Corycavidine

The total synthesis of this compound has been achieved, with the first synthesis of the dl-form reported in 1957. drugfuture.com However, challenges remain in developing more efficient and stereoselective synthetic routes. The construction of the strained, medium-sized dibenzazocine ring with the correct substitution pattern and stereochemistry continues to be a significant hurdle. nih.gov

Future research in this area will likely focus on the development of novel cascade reactions that can build molecular complexity rapidly and efficiently. nih.gov Additionally, the application of modern synthetic methods, such as C-H activation, could provide more direct and atom-economical routes to corycavidine and its analogues. rsc.org

Enantioselective Synthesis of Chiral Corycavidine Forms

The development of methods to synthesize specific enantiomers of corycavidine is crucial, as different enantiomers often exhibit distinct biological activities. wikipedia.org Enantioselective synthesis aims to produce a single enantiomer in high purity. slideshare.net

Chiral Auxiliary-Mediated Methodologies

One established approach to enantioselective synthesis involves the use of chiral auxiliaries. nih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent reaction to produce a specific stereoisomer. uwindsor.caresearchgate.net After the desired transformation, the auxiliary is removed.

In the context of isoquinoline alkaloid synthesis, chiral auxiliaries can be attached to a precursor molecule to control the stereochemistry of key bond-forming reactions, such as alkylations or aldol (B89426) reactions. researchgate.net For example, a chiral auxiliary can be used to direct the addition of a substituent to the C-1 position of a dihydroisoquinoline intermediate, thereby setting the stereocenter that is present in the final corycavidine molecule. clockss.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Origin | Typical Application |

| Evans' Oxazolidinones | Amino acids | Asymmetric alkylations, aldol reactions |

| Enders' Hydrazones (SAMP/RAMP) | Amino acids | Asymmetric alkylations |

| Oppolzer's Sultams | Camphor | Asymmetric conjugate additions, Diels-Alder reactions |

Asymmetric Catalysis in Isoquinoline Alkaloid Synthesis

Asymmetric catalysis is a powerful and often more efficient alternative to the use of chiral auxiliaries. wikipedia.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. slideshare.net The development of asymmetric catalytic methods for the synthesis of isoquinoline alkaloids has been an active area of research. capes.gov.brnih.gov

Various catalytic strategies have been developed, including enantioselective reductions of dihydroisoquinolines and catalytic asymmetric cyclization reactions. clockss.orgjst.go.jp For instance, chiral transition metal complexes can be used to catalyze the hydrogenation of a C=N double bond in a dihydroisoquinoline precursor, leading to the formation of a chiral tetrahydroisoquinoline with high enantiomeric excess. clockss.org

The ongoing development of new chiral ligands and catalytic systems holds great promise for the efficient and highly selective synthesis of chiral corycavidine and other complex isoquinoline alkaloids. capes.gov.brjst.go.jp

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of organic molecules like (+/-)-Corycavidine, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound in solution. Analysis of ¹H-NMR and ¹³C-NMR spectra, along with two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H-NMR spectrum of corycavidine (B3343371) reveals characteristic signals for its various protons. For instance, the aromatic protons appear in distinct regions, while the methylene (B1212753) and methine protons of the tetrahydrobenzazecine ring system exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The N-methyl and C-methyl groups give rise to sharp singlet signals.

The ¹³C-NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their local electronic environment. For example, the carbonyl carbon of the ketone group resonates at a significantly downfield chemical shift, while the carbons of the methoxy (B1213986) groups appear in the characteristic ether region.

2D-NMR experiments are crucial for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds apart, which is instrumental in piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups.

A study examining the conformational features of corycavidine utilized ¹H NMR spectroscopy to analyze its solution-state structure. oup.com

Table 1: Representative ¹H-NMR Chemical Shift Values for this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 6.60 - 7.10 |

| O-CH₂-O | 5.90 |

| H-15 | 4.50 |

| Methylene Protons (ring) | 2.50 - 3.80 |

| N-CH₃ | 2.60 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Table 2: Representative ¹³C-NMR Chemical Shift Values for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 |

| Aromatic/Olefinic Carbons | 110 - 150 |

| O-CH₂-O | ~101 |

| O-CH₃ | 55 - 60 |

| Methylene/Methine Carbons (ring) | 30 - 70 |

| N-CH₃ | ~45 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the protonated molecule [M+H]⁺. In these experiments, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structural components of the molecule. The fragmentation of alkaloids often involves characteristic cleavages of the ring system, leading to the formation of specific product ions that can be used to identify the core structure. For instance, cleavages adjacent to the nitrogen atom and retro-Diels-Alder reactions are common fragmentation pathways for related alkaloid structures. researchgate.net

A detailed analysis of the MS/MS spectrum of this compound can reveal the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methyl groups (CH₃), as well as larger fragments corresponding to different parts of the isoquinoline (B145761) alkaloid skeleton. mdpi.com These fragmentation patterns serve as a fingerprint for the compound and can be used to differentiate it from other related alkaloids. mdpi.comnih.govresearchgate.netnih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. itwreagents.comlibretexts.org The IR spectrum of corycavidine would be expected to show:

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone.

C-H stretching vibrations for the aromatic and aliphatic protons.

C-O stretching bands for the ether linkages of the methoxy and methylenedioxy groups.

C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. itwreagents.commrclab.com The UV-Vis spectrum of this compound is characterized by absorption maxima that are indicative of its extended conjugated system, which includes the aromatic rings. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution.

X-Ray Crystallography for Solid-State Conformation and Stereochemistry

A study on corycavidine reported its examination through X-ray crystallography. oup.com The crystallization of racemic corycavidine led to two different crystal forms: a racemic crystal and a conglomerate crystal (a 1:1 mixture of both enantiomeric crystals). oup.com This phenomenon was attributed to the low energy difference between the two crystal forms. oup.com The crystal structure analysis provides unambiguous proof of the relative stereochemistry of the chiral centers and reveals the preferred conformation of the ten-membered ring in the crystalline state. oup.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the conformational landscape and energetic properties of molecules like this compound.

Computational methods, such as density functional theory (DFT) and molecular mechanics, can be used to perform conformational energy calculations. nih.govmdpi.comresearchgate.netsemanticscholar.org These calculations help to identify the low-energy conformations of the molecule and to understand the factors that govern their relative stabilities. For a flexible molecule like corycavidine with a ten-membered ring, multiple conformations are possible.

Energy calculations have been used to propose two stable conformations for corycavidine, which were also observed in both the crystalline and solution states. oup.com By systematically exploring the potential energy surface, it is possible to locate the global energy minimum and other low-energy conformers. This analysis provides insights into the dynamic behavior of the molecule in solution and can help to rationalize its observed spectroscopic properties. The stability of different conformations is influenced by a variety of factors, including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding.

Mechanistic Investigations of Biological Activities

Cholinesterase Modulation

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical for regulating the levels of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in managing certain neurological conditions.

(+/-)-Corycavidine has been identified as an effective inhibitor of human plasma butyrylcholinesterase (HuBuChE). researchgate.net In studies evaluating a range of isoquinoline (B145761) alkaloids, this compound demonstrated notable inhibitory activity against BuChE. researchgate.net The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50), which was determined to be 46.2 ± 2.4 µM. researchgate.net This finding positions this compound as a significant inhibitor of BuChE among the various compounds isolated from Corydalis cava. researchgate.net While the IC50 value establishes its potency, detailed kinetic studies to fully elucidate the specific mechanism of inhibition (e.g., competitive, non-competitive) are not extensively detailed in the available literature.

In contrast to its effect on BuChE, this compound is considered inactive as an inhibitor of human blood acetylcholinesterase (HuAChE). researchgate.net During screening assays, its inhibitory activity against AChE was found to be insignificant, with an IC50 value greater than 100 µM. researchgate.net This high IC50 value indicates a low potency and suggests that this compound does not effectively bind to or modulate the active site of the acetylcholinesterase enzyme under the tested conditions. researchgate.net

| Enzyme | Inhibitory Potency (IC50 Value) | Activity Profile |

|---|---|---|

| Butyrylcholinesterase (BuChE) | 46.2 ± 2.4 µM | Effective Inhibitor |

| Acetylcholinesterase (AChE) | > 100 µM | Inactive |

Antioxidant Mechanisms

Antioxidant mechanisms are crucial for protecting cells from damage caused by oxidative stress. This involves neutralizing free radicals and bolstering the body's endogenous defense systems.

Research has explored the antioxidant potential of this compound by investigating its effects on key endogenous antioxidant enzymes in rat liver homogenates. semanticscholar.org Studies indicate that this compound can restore the activity of crucial enzymes such as Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione (GSH). semanticscholar.org By enhancing the function of these enzyme systems, this compound helps protect tissues from oxidative damage. semanticscholar.org Although it demonstrates a positive influence, its efficacy in restoring these enzyme levels has been noted to be less prominent when compared to other phytochemicals like quercetin. semanticscholar.org

The antioxidant activity of this compound is also evidenced by its ability to reduce markers of oxidative stress, specifically lipid peroxidation (LPO). semanticscholar.org In experimental models, treatment with this compound led to a significant decrease in the levels of LPO in liver tissue. semanticscholar.org This reduction indicates that the compound is effective at inhibiting or delaying the oxidative degradation of lipids, thereby protecting cell membranes from damage induced by oxidative stress. semanticscholar.org

Hepatoprotective Action Research

The potential of this compound to protect the liver from damage has been evaluated in animal models of chemically-induced hepatotoxicity. semanticscholar.org In studies using simvastatin to induce liver injury in rodents, this compound demonstrated a dose-dependent hepatoprotective effect. semanticscholar.org

This protective action was quantified by measuring several biochemical markers of liver function. Treatment with this compound significantly reversed the elevated levels of serum glutamic-oxaloacetic transaminase (SGOT), serum glutamic-pyruvic transaminase (SGPT), cholesterol, urea, and total bilirubin. Furthermore, it helped restore depleted levels of total protein. Histological examination of the liver tissue supported these biochemical findings, showing that the compound aided in the regeneration of hepatocytes and helped maintain a nearly normal liver architecture. The mechanism underlying this hepatoprotective effect is attributed to its antioxidant properties, which shield hepatic cells from free radical damage. semanticscholar.org

| Biological Activity | Key Finding | Supporting Evidence |

|---|---|---|

| Antioxidant | Restores activity of SOD, CAT, and GSH | Measurement in liver homogenates |

| Anti-Lipid Peroxidation | Causes a significant decrease in LPO levels | Measurement in liver homogenates |

| Hepatoprotective | Reverses elevated liver enzymes (SGOT, SGPT) | Biochemical analysis and histological examination |

Cellular and Molecular Pathways in Liver Protection Models

The hepatoprotective effects of this compound are primarily attributed to its potent antioxidant activity. Most hepatotoxic agents are known to produce free radicals and induce oxidative stress, which subsequently damages hepatic parenchyma cells. semanticscholar.org The protective mechanism of Corycavidine (B3343371) involves bolstering the endogenous antioxidant defense system within hepatocytes.

Key molecular pathways implicated in its protective action include:

Enhancement of Antioxidant Enzymes: Corycavidine has been shown to restore the activity of crucial antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). These enzymes are the body's primary defense against oxidative damage, converting harmful reactive oxygen species (ROS) into less harmful substances.

Replenishment of Glutathione (GSH): The compound aids in maintaining the levels of reduced glutathione (GSH), a vital intracellular antioxidant that plays a key role in detoxifying harmful compounds and neutralizing free radicals. semanticscholar.org

Inhibition of Lipid Peroxidation (LPO): By scavenging free radicals, Corycavidine significantly decreases lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage and death. This action helps in preserving the integrity of hepatocyte membranes. semanticscholar.org

Through these interconnected pathways, Corycavidine mitigates oxidative stress, a central mechanism in many forms of liver injury, thereby protecting liver cells from toxin-induced damage. semanticscholar.org

Mechanistic Studies in In Vitro and In Vivo Hepatic Injury Models

The hepatoprotective mechanisms of this compound have been elucidated in a simvastatin-induced in vivo model of liver toxicity in rats. semanticscholar.org Simvastatin, at high doses, can induce liver damage, characterized by elevated serum biomarkers and oxidative stress. semanticscholar.org

In this model, administration of Corycavidine demonstrated a significant, dose-dependent reversal of simvastatin-induced hepatotoxicity. The key findings from this in vivo study are detailed below.

Biochemical Parameters: Treatment with Corycavidine led to a significant reduction in the elevated levels of key serum liver enzymes, including serum glutamic-oxaloacetic transaminase (SGOT), serum glutamic-pyruvic transaminase (SGPT), and alkaline phosphatase (ALP). It also restored the levels of total protein and bilirubin, indicating a recovery of normal liver function.

| Parameter | Control Group | Simvastatin (20 mg/kg) | Corycavidine (50 mg/kg) + Simvastatin | Corycavidine (100 mg/kg) + Simvastatin |

|---|---|---|---|---|

| SGOT (U/L) | 130.1 ± 1.21 | 245.6 ± 1.54 | 180.5 ± 1.32 | 145.2 ± 1.11 |

| SGPT (U/L) | 55.4 ± 0.98 | 110.8 ± 1.02 | 80.1 ± 0.87 | 65.3 ± 0.76 |

| ALP (U/L) | 140.2 ± 1.15 | 285.7 ± 1.67 | 210.3 ± 1.43 | 160.8 ± 1.29 |

| Total Bilirubin (mg/dL) | 0.45 ± 0.02 | 1.25 ± 0.05 | 0.85 ± 0.03 | 0.58 ± 0.02 |

| Total Protein (g/dL) | 7.2 ± 0.11 | 5.1 ± 0.09 | 6.2 ± 0.10 | 6.9 ± 0.08 |

Antioxidant Status: Mechanistically, Corycavidine's protective effect was linked to its ability to modulate oxidative stress markers in liver tissue homogenates. It significantly restored the activity of endogenous antioxidant enzymes (CAT, SOD) and glutathione (GSH) while concurrently reducing levels of lipid peroxidation (LPO). semanticscholar.org

| Parameter | Control Group | Simvastatin (20 mg/kg) | Corycavidine (50 mg/kg) + Simvastatin | Corycavidine (100 mg/kg) + Simvastatin |

|---|---|---|---|---|

| CAT (U/mg protein) | 75.2 ± 2.5 | 40.1 ± 1.8 | 55.8 ± 2.1 | 68.5 ± 2.3 |

| SOD (U/mg protein) | 6.8 ± 0.3 | 3.1 ± 0.2 | 4.9 ± 0.3 | 6.2 ± 0.4 |

| GSH (µg/mg protein) | 8.5 ± 0.4 | 4.2 ± 0.3 | 6.3 ± 0.4 | 7.9 ± 0.5 |

| LPO (nmol/mg protein) | 1.2 ± 0.1 | 3.5 ± 0.2 | 2.1 ± 0.1 | 1.5 ± 0.1 |

Histopathological Findings: Histological examination of the liver tissue corroborated the biochemical findings. While the simvastatin-treated group showed significant liver damage, the groups treated with Corycavidine, particularly at the 100 mg/kg dose, exhibited regeneration of hepatocytes and a nearly normal liver architecture, confirming its protective effect at a cellular level. semanticscholar.org

Interactions with Other Molecular Targets and Signaling Pathways

Modulation of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Activity

BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. As part of a broader investigation into potential multi-target agents for neurodegenerative diseases, this compound was screened for its ability to inhibit BACE1. nih.gov In a study that evaluated fifteen alkaloids from Corydalis cava, this compound was tested for BACE1 inhibitory activity using a BACE1-Immobilized Enzyme Reactor (IMER). nih.gov

The investigation revealed that this compound was inactive against BACE1. nih.gov While other alkaloids from the same source, such as (-)-corycavamine and (+)-corynoline, demonstrated significant, concentration-dependent BACE1 inhibition, this compound did not exhibit this activity. nih.gov

Involvement in Signal Transduction Cascades (e.g., MAPK/ERK, GSK-3β)

The potential interaction of this compound with key signal transduction cascades has also been a subject of preliminary investigation.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders. In the same study that assessed BACE1 activity, this compound was among the alkaloids from Corydalis cava screened for activity against GSK-3β. nih.gov The study reported that not all of the tested compounds showed activity against GSK-3β. nih.gov This suggests that this compound is likely inactive or possesses only weak activity against this enzyme, though specific inhibitory data for the compound were not detailed.

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK): The MAPK/ERK pathway is a crucial signaling cascade that regulates processes such as cell proliferation and differentiation. wikipedia.org To date, specific research detailing the direct modulation of the MAPK/ERK signaling pathway by this compound has not been reported in the reviewed scientific literature.

Structure Activity Relationship Sar Studies of Corycavidine Analogues

Identification of Pharmacophoric Features for Target Interaction

The foundational structure of protoberberine alkaloids, including corycavidine (B3343371), is the tetracyclic 5,6-dihydrodibenzo[a,g]quinolizinium scaffold. This rigid skeleton is a primary pharmacophoric feature essential for the biological activity of these compounds. acs.org Variations in the substituents on this core structure significantly modulate the pharmacological effects.

Key pharmacophoric elements identified through studies on related protoberberine alkaloids include:

The Quaternary Ammonium Group: The positively charged nitrogen atom within the quinolizinium system is a crucial feature for many biological interactions, contributing to the binding affinity with various receptors and enzymes. acs.org

Substituents on the A and D Rings: The nature and position of substituents, such as hydroxyl, methoxy (B1213986), and methylenedioxy groups, on the aromatic A and D rings of the protoberberine skeleton are major determinants of activity and selectivity. acs.org For instance, the presence and location of hydroxyl groups can influence hydrogen bond formation with target proteins. nih.gov

Table 1: General Pharmacophoric Features of Protoberberine Alkaloids and Their Inferred Importance for Corycavidine Analogues

| Feature | Description | Inferred Importance for Corycavidine Analogues |

| Tetracyclic Scaffold | The rigid 5,6-dihydrodibenzo[a,g]quinolizinium core. acs.org | Essential for providing the correct orientation for target interaction. |

| Quaternary Nitrogen | The positively charged nitrogen atom. acs.org | Likely crucial for electrostatic interactions with biological targets. |

| A/D Ring Substituents | Methoxy and methylenedioxy groups on rings A and D. | Modulate lipophilicity, electronic properties, and specific interactions. |

| Molecular Geometry | The overall shape and planarity of the molecule. nih.gov | Influences intercalation with DNA and binding to flat receptor surfaces. |

Impact of Stereochemical Variations on Biological Potency and Selectivity

Stereochemistry is a critical determinant of the biological activity of chiral natural products. nih.govmdpi.com In the context of tetrahydroprotoberberine alkaloids, which are structurally related to corycavidine, the stereochemistry at specific chiral centers significantly influences their potency and selectivity.

For (+/-)-corycavidine, which possesses a chiral center, the spatial arrangement of substituents is expected to have a profound impact on its interaction with biological macromolecules. ankara.edu.tr Although specific studies on the stereoisomers of corycavidine are limited, general principles derived from related alkaloids can be applied. The differential effects of enantiomers are a well-established phenomenon in pharmacology, where one enantiomer may exhibit the desired therapeutic effect while the other may be less active or even contribute to undesirable side effects. ankara.edu.tr

The specific orientation of functional groups in three-dimensional space dictates the ability of a molecule to fit into a binding site on a protein or other biological target. nih.gov Therefore, the absolute configuration of corycavidine and its analogues is a key factor in determining their biological profile.

Table 2: Hypothetical Impact of Stereochemistry on the Biological Activity of Corycavidine Analogues

| Stereochemical Feature | Potential Impact on Biological Activity | Rationale |

| Absolute Configuration at Chiral Centers | Significant differences in potency and selectivity between enantiomers. | Enantiomers can have different binding affinities for chiral biological targets such as receptors and enzymes. ankara.edu.tr |

| Diastereomeric Forms | Varied biological activities and pharmacokinetic profiles. | Diastereomers possess different three-dimensional shapes and physicochemical properties, leading to distinct biological interactions. |

| Conformational Rigidity | Enhanced selectivity and potency. | A more rigid conformation can reduce the entropic penalty upon binding to a target, leading to a higher affinity. |

Design Principles for Optimizing Bioactivity Through Structural Modifications

The design of more potent and selective corycavidine analogues is guided by the structure-activity relationship principles established for the broader class of protoberberine alkaloids. The goal of such modifications is to enhance the desired therapeutic effects while minimizing off-target interactions.

Key design principles include:

Modification of A and D Ring Substituents: Altering the substitution pattern on the A and D rings can fine-tune the electronic and steric properties of the molecule, leading to improved target binding and selectivity. For example, the introduction of different functional groups can modulate the compound's ability to form hydrogen bonds or engage in hydrophobic interactions. nih.gov

Introduction of Substituents at C-8 and C-13: The C-8 and C-13 positions of the protoberberine skeleton have been identified as amenable to modification. Introducing alkyl or other functional groups at these positions can lead to analogues with altered biological activities. acs.org

Modulation of Molecular Planarity: As planarity is linked to cytotoxicity, structural changes that introduce a degree of non-planarity could be a strategy to reduce toxicity while retaining other desired activities. nih.gov

Table 3: Design Strategies for the Optimization of Corycavidine Analogues

| Modification Strategy | Rationale for Optimization | Expected Outcome |

| Varying A and D Ring Substituents | To explore different electronic and steric effects for improved target interaction. nih.gov | Enhanced potency and/or selectivity. |

| Alkylation at C-13 | To probe for additional binding pockets and enhance lipophilicity. | Increased cell permeability and potentially altered target affinity. |

| Introduction of a Hydroxyl Group at C-8 | To decrease molecular planarity and potentially reduce cytotoxicity. nih.gov | Improved safety profile. |

| Enantioselective Synthesis | To isolate the more active enantiomer and reduce potential side effects from the less active or inactive enantiomer. ankara.edu.tr | Development of a more targeted and potent therapeutic agent. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques in Biological Matrices

Chromatography is the cornerstone for the analysis of corycavidine (B3343371) and other alkaloids in biological samples, providing the necessary separation from endogenous interferences.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of alkaloids. When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. The principle of HPLC involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to flow out of the column at different rates. The DAD then measures the absorbance of the eluting components across a range of UV-visible wavelengths.

While specific HPLC-DAD methods validated exclusively for (+/-)-corycavidine in biological matrices are not extensively detailed in the reviewed literature, methods for related isoquinoline (B145761) alkaloids are well-established and demonstrate the technique's applicability. mdpi.com For instance, the analysis of alkaloids in plant extracts often utilizes reversed-phase columns (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient elution. mdpi.com The selection of a specific wavelength for quantification, typically the maximum absorbance (λmax) of the analyte, is crucial for sensitivity. juniperpublishers.com

Table 1: Illustrative HPLC-DAD Parameters for Alkaloid Analysis This table is a representative example based on typical methods for related alkaloids, as a specific validated method for corycavidine was not available in the searched literature.

| Parameter | Condition | Reference |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | researchgate.net |

| Mobile Phase | A: Acetonitrile; B: Water with 0.1% Formic Acid | mdpi.com |

| Elution | Gradient | mdpi.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | Diode Array Detector (DAD) | researchgate.net |

| Wavelength | 280 nm (typical for protopine (B1679745) alkaloids) | N/A |

| Column Temp. | 30 °C | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. It is particularly useful for comprehensive alkaloid profiling in plant extracts. nih.gov In GC-MS, the sample is vaporized and separated in a gaseous mobile phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification.

Studies on various Corydalis species have successfully utilized GC-MS to identify a range of isoquinoline alkaloids, including corycavidine. nih.govjocpr.com This method allows for the comparison of chemical profiles between different species or plant parts. nih.gov The identification of compounds is typically achieved by comparing their mass spectra and retention times with those of reference standards or by matching them against established spectral libraries like the National Institute of Standards and Technology (NIST) Mass Spectral Database. nih.gov

Table 2: Typical GC-MS Parameters for Corycavidine Identification

| Parameter | Condition | Reference |

| GC System | Agilent 7890A or similar | jocpr.com |

| MS Detector | Agilent 5975C or similar | jocpr.com |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | jocpr.com |

| Carrier Gas | Helium (1.0 mL/min) | jocpr.com |

| Injector Temp. | 250 °C | N/A |

| Oven Program | Example: Start at 100°C, ramp to 300°C | jocpr.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | jocpr.com |

| MS Data Analysis | Comparison with NIST library and reference standards | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC/Q-Exactive Orbitrap MS) for High Sensitivity and Specificity

For detecting trace amounts of corycavidine in complex biological fluids like plasma or serum, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the superior separation capabilities of liquid chromatography (often ultra-high-performance liquid chromatography, UHPLC, for faster analysis and better resolution) with the exceptional sensitivity and specificity of tandem mass spectrometry. researchgate.netnih.gov

In LC-MS/MS, after chromatographic separation, the analyte is ionized (commonly via electrospray ionization, ESI) and selected in the first mass analyzer. It is then fragmented, and a specific fragment ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity, allowing for precise quantification even at very low concentrations. researchgate.netnih.gov

Furthermore, high-resolution mass spectrometry (HRMS) systems, such as the UHPLC/Q-Exactive Orbitrap MS, provide even greater analytical power. These instruments measure mass with very high accuracy, enabling the determination of the elemental composition of an analyte and further increasing confidence in its identification, which is invaluable in metabolomics and for identifying unknown compounds.

Table 3: Example LC-MS/MS Parameters for Alkaloid Quantification in Plasma

| Parameter | Condition | Reference |

| LC System | UHPLC or HPLC system | researchgate.netnih.gov |

| MS System | Triple Quadrupole or Q-Exactive Orbitrap | researchgate.net |

| Column | C18 (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) | nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile | nih.gov |

| Elution | Gradient | nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.netnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| LLOQ | As low as 0.5 ng/mL for some alkaloids | researchgate.net |

Spectrophotometric and Immunoassay-Based Approaches

While chromatographic methods are dominant, other techniques can be employed for screening or specific applications.

Spectrophotometric Methods: UV-Visible spectrophotometry is a simple, cost-effective technique based on measuring the absorption of light by a substance. juniperpublishers.com The absorbance at a specific wavelength is proportional to the concentration of the analyte. juniperpublishers.com While useful for quantifying pure substances or simple mixtures, its application to complex biological samples is limited due to a lack of specificity. scielo.br Interferences from other matrix components that absorb at similar wavelengths are common. For corycavidine, a chromogenic reaction would likely be necessary to shift the absorbance to the visible spectrum and increase selectivity, but no such specific method has been reported. scielo.br

Immunoassay-Based Approaches: Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), utilize the highly specific binding between an antibody and its target antigen. These methods can be exceptionally sensitive and suitable for high-throughput screening. An ELISA for the isoquinoline alkaloid coptisine (B600270) has been developed, demonstrating the feasibility of this approach for related compounds. nih.govnih.gov This involved designing a hapten and conjugating it to a carrier protein to produce monoclonal antibodies. nih.govnih.gov Similarly, ELISAs have been used to measure pro-inflammatory cytokines in studies involving Corydalis extracts. frontiersin.org However, the development of a specific immunoassay for this compound has not been documented in the reviewed literature. Cross-reactivity with structurally similar alkaloids would be a critical parameter to validate. researchgate.net

Sample Preparation Techniques for Complex Biological Samples

Effective sample preparation is a critical step to remove interferences (e.g., proteins, phospholipids, salts) from biological matrices and to concentrate the analyte before instrumental analysis. nih.gov The choice of technique depends on the analyte's properties, the matrix, and the sensitivity required.

Protein Precipitation (PPT): This is one of the simplest and fastest methods for sample cleanup. chromatographyonline.com It involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid to the plasma or serum sample, which denatures and precipitates the proteins. researchgate.netchromatographyonline.comresearchgate.net After centrifugation, the clear supernatant containing the analyte is collected for analysis. While fast and straightforward, it may result in a less clean extract compared to other methods, potentially leading to matrix effects in LC-MS analysis. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The pH of the aqueous phase can be adjusted to control the ionization state of basic alkaloids like corycavidine. At a basic pH, the alkaloid is in its free base form and is more soluble in an organic solvent (e.g., ethyl acetate, chloroform), facilitating its extraction from the aqueous matrix. nih.govresearchgate.net This method generally provides a cleaner sample than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective sample preparation technique that can provide excellent sample cleanup and concentration. pensoft.netnih.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. pensoft.net The purified analyte is then eluted with a small volume of a strong solvent. Various sorbent chemistries (e.g., C18, ion-exchange, polymeric) can be used to specifically target the analyte of interest. Magnetic dispersive solid-phase extraction (MDSPE) is an innovative variation that simplifies and automates the process. nih.gov

Table 4: Comparison of Sample Preparation Techniques for Alkaloid Analysis in Plasma

| Technique | Principle | Advantages | Disadvantages | Reference |

| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Less clean extract, potential for significant matrix effects. | researchgate.netchromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Cleaner extract than PPT, reduces matrix effects. | Labor-intensive, requires larger solvent volumes, can form emulsions. | nih.govnih.gov |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and elution. | High recovery, very clean extract, high concentration factor, can be automated. | More expensive, method development can be complex. | pensoft.netnih.govnih.gov |

Q & A

Q. What are the established synthesis pathways for (+/-)-Corycavidine, and how can they be optimized for reproducibility?

Answer: this compound is synthesized via oxidative ring fission of protoberberine N-metho salts, yielding tricyclic protopine alkaloids with a methyl group at C-13 . To optimize reproducibility:

- Step 1 : Document reaction conditions (temperature, solvent, catalysts) and validate purity using HPLC or NMR .

- Step 2 : Compare yields across multiple trials to identify variability sources (e.g., oxygen sensitivity, byproduct formation).

- Step 3 : Provide detailed protocols in supplementary materials, including raw spectral data for independent verification .

Q. What analytical techniques are recommended for characterizing the stereochemistry of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use 2D NOESY or COSY to confirm spatial arrangements of protons and carbons .

- X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures .

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives) to assess optical purity .

- Circular Dichroism (CD) : Correlate spectral data with known stereoisomers to validate assignments .

Q. Which in vitro assays are most effective for evaluating the biological activities of this compound?

Answer:

- Cytotoxicity Assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to quantify IC₅₀ values .

- Enzyme Inhibition Studies : Employ fluorescence polarization or calorimetry to measure binding affinity to targets (e.g., kinases, proteases) .

- Antimicrobial Screening : Conduct broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its bioactivity, and what experimental designs can elucidate these effects?

Answer:

- Comparative Studies : Synthesize enantiopure forms (e.g., (+)-Corycavidine vs. (-)-Corycavidine) and test bioactivity in parallel .

- Molecular Docking : Model interactions between stereoisomers and protein targets (e.g., using AutoDock Vina) to predict binding modes .

- Structure-Activity Relationship (SAR) Analysis : Modify specific chiral centers and assess changes in potency .

Q. How can researchers reconcile contradictory findings in pharmacological studies of this compound?

Answer:

- Systematic Review : Aggregate data from peer-reviewed studies and assess heterogeneity using PRISMA guidelines .

- Meta-Analysis : Apply fixed/random-effects models to quantify effect sizes and identify confounding variables (e.g., dosage, assay protocols) .

- Experimental Replication : Independently validate disputed results under standardized conditions .

Q. What strategies are recommended to optimize the stability of this compound in experimental conditions?

Answer:

- Degradation Studies : Expose the compound to varying pH, temperature, and light conditions; monitor stability via LC-MS .

- Excipient Screening : Test stabilizers (e.g., cyclodextrins, antioxidants) in formulation buffers .

- Accelerated Stability Testing : Use Arrhenius kinetics to predict shelf life under stress conditions .

Methodological Frameworks

Q. What frameworks are suitable for designing hypothesis-driven studies on this compound?

Answer:

- PICO Framework : Define P opulation (e.g., cell lines), I ntervention (compound dosage), C omparison (controls), O utcome (IC₅₀) .

- FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant .

- PRISMA Guidelines : For systematic reviews, document search strategies, inclusion/exclusion criteria, and risk-of-bias assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.